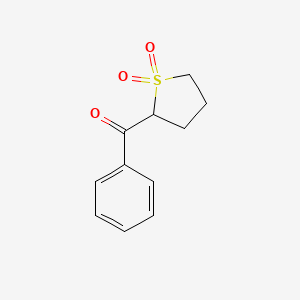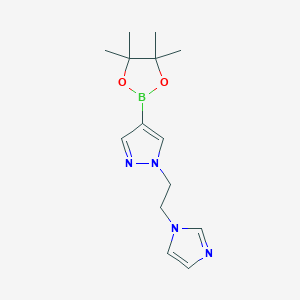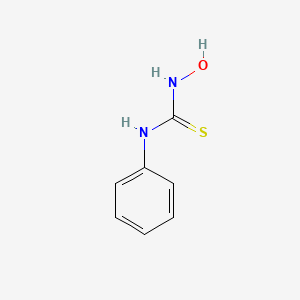
3-(Benzoylamino)propyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzamidopropyl benzoate is an organic compound that belongs to the class of esters It is formed by the esterification of benzoic acid with 3-benzamidopropanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzamidopropyl benzoate typically involves the esterification reaction between benzoic acid and 3-benzamidopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 3-benzamidopropyl benzoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Benzamidopropyl benzoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester bond can be hydrolyzed to yield benzoic acid and 3-benzamidopropanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed:
Hydrolysis: Benzoic acid and 3-benzamidopropanol.
Reduction: 3-Benzamidopropanol.
Substitution: Various substituted amides or esters depending on the nucleophile used.
Applications De Recherche Scientifique
3-Benzamidopropyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-benzamidopropyl benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Benzyl benzoate: Another ester of benzoic acid, commonly used as a topical treatment for scabies.
Ethyl benzoate: An ester with similar structural features but different physical and chemical properties.
Methyl benzoate: Known for its pleasant aroma and used in perfumes and flavorings.
Uniqueness: 3-Benzamidopropyl benzoate is unique due to the presence of both an amide and an ester functional group, which allows it to participate in a wider range of chemical reactions compared to simpler esters like benzyl benzoate or ethyl benzoate.
Propriétés
Numéro CAS |
5433-09-0 |
|---|---|
Formule moléculaire |
C17H17NO3 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
3-benzamidopropyl benzoate |
InChI |
InChI=1S/C17H17NO3/c19-16(14-8-3-1-4-9-14)18-12-7-13-21-17(20)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,19) |
Clé InChI |
OBQHMFRYUQDAAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCCCOC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate](/img/structure/B13995353.png)








![4-[(E)-(4'-Amino[1,1'-biphenyl]-4-yl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13995402.png)
![4,6-Dinitrobenzo[c]isoxazole](/img/structure/B13995404.png)

![4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B13995419.png)

